1-(3-Furyl)methanamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
furan-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO.ClH/c6-3-5-1-2-7-4-5;/h1-2,4H,3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINLLYKDLREDNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383538 | |
| Record name | 1-(3-furyl)methanamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131052-43-2 | |
| Record name | 1-(3-furyl)methanamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Aminomethyl)furan hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 3 Furyl Methanamine Hydrochloride
Classical Synthetic Routes to 1-(3-Furyl)methanamine Hydrochloride
Traditional methods for synthesizing this compound often rely on well-established, multi-step reaction sequences starting from readily available furan (B31954) precursors. These routes, while reliable, may involve stoichiometric reagents and multiple intermediate isolation steps.
Multi-Step Organic Synthesis Approaches
Multi-step synthesis provides a foundational approach to constructing this compound. A common strategy begins with the functionalization of the furan ring, followed by the introduction and modification of the aminomethyl group. One of the most direct precursors is 3-furaldehyde.
A typical sequence involves the conversion of 3-furaldehyde into an intermediate that can be readily reduced to the amine. This can be achieved through the formation of an oxime or an imine, followed by reduction. For instance, the reaction of 3-furaldehyde with hydroxylamine hydrochloride yields the corresponding oxime. Subsequent reduction of the oxime, using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a catalyst, produces the desired primary amine, 1-(3-Furyl)methanamine.
Another classical approach is the reductive amination of 3-furaldehyde. This one-pot reaction involves treating the aldehyde with ammonia (B1221849) in the presence of a reducing agent. The final step in these classical routes is the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid (HCl), which facilitates isolation and improves the stability of the compound. These multi-step processes often require careful control of reaction conditions and purification at each stage to ensure a high-purity final product. medium.com
Acid-Catalyzed Preparations
Acid catalysis plays a crucial role in several synthetic transformations leading to amines and is integral to the final salt formation. While the entire synthesis is not typically a single acid-catalyzed process, specific steps can be significantly influenced or enabled by the presence of an acid.
For example, the formation of imines from aldehydes and amines is often catalyzed by an acid. In the context of a reductive amination pathway, an acid catalyst facilitates the initial condensation of 3-furaldehyde with an ammonia source. Furthermore, certain acid-catalyzed reactions like the Leuckart-Wallach reaction, which uses formic acid or its derivatives as both the reducing agent and the source of the amino group, represent a classical acid-driven method for amine synthesis.
The most direct application of acid in this synthesis is the preparation of the final hydrochloride salt. After the primary amine, 1-(3-Furyl)methanamine, has been synthesized and isolated, it is dissolved in a suitable organic solvent and treated with a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol). This acid-base reaction leads to the precipitation of this compound as a stable, crystalline solid, which can be easily collected by filtration. usda.govnih.gov The use of concentrated HCl is a common method for this final conversion step. nih.gov
| Reaction Step | Reagents and Conditions | Role of Acid | Reference |
| Imine Formation | 3-Furaldehyde, Ammonia Source, Acid Catalyst | Catalyzes the condensation of the aldehyde and amine. | General Organic Chemistry |
| Salt Formation | 1-(3-Furyl)methanamine, Hydrochloric Acid, Organic Solvent | Protonates the amine to form the stable hydrochloride salt. | usda.govnih.gov |
Modern and Stereoselective Synthesis of this compound
Modern synthetic methods focus on improving efficiency, selectivity, and sustainability. For compounds like this compound, this includes the development of catalytic and, where applicable, stereoselective routes.
Enantioselective Synthesis Strategies and Chiral Induction
It is important to note that this compound itself is an achiral molecule as the carbon atom bearing the amino group is not a stereocenter. However, the principles of enantioselective synthesis are highly relevant for the preparation of chiral derivatives of this compound, where the methanamine carbon is substituted to create a stereocenter.
Strategies for the enantioselective synthesis of chiral α-substituted furylmethanamines often employ one of two main approaches: the use of chiral auxiliaries or asymmetric catalysis. nih.gov
Chiral Auxiliaries: A well-established method involves the use of a chiral auxiliary, such as tert-butanesulfinamide (Ellman's auxiliary). harvard.edu In this approach, the chiral auxiliary is condensed with 3-furaldehyde to form a chiral N-sulfinyl imine. The subsequent diastereoselective addition of a nucleophile (e.g., a Grignard reagent or an organolithium species) to the carbon-nitrogen double bond is directed by the chiral auxiliary, leading to the formation of a single diastereomer. harvard.edu Finally, acidic cleavage of the auxiliary group reveals the enantioenriched chiral amine. harvard.edu
Asymmetric Catalysis: This approach involves the use of a chiral catalyst to control the stereochemical outcome of the reaction. For example, the asymmetric addition of nucleophiles to imines can be catalyzed by chiral metal complexes or organocatalysts like chiral phosphoric acids. nih.govrsc.org These catalysts create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. Such methods have been successfully applied to the synthesis of various chiral amines and could be adapted for producing chiral derivatives of 1-(3-Furyl)methanamine. rsc.orgresearchgate.net
Catalytic Hydrogenation Methods in Preparation
Catalytic hydrogenation is a powerful and widely used method in modern organic synthesis due to its high efficiency, clean reaction profile, and atom economy. acs.org It is a key technique for the synthesis of 1-(3-Furyl)methanamine from various precursors.
One of the most common applications is the reductive amination of 3-furaldehyde . In this process, the aldehyde is reacted with ammonia in the presence of hydrogen gas and a heterogeneous metal catalyst. The reaction proceeds through the in-situ formation of an imine, which is immediately hydrogenated to the primary amine.
Another important route is the hydrogenation of 3-furonitrile . The cyano group can be catalytically reduced to an aminomethyl group under a hydrogen atmosphere. This transformation is highly effective and provides a direct pathway to the target amine.
Common catalysts for these hydrogenations include:
Raney Nickel (Raney Ni): A cost-effective and highly active catalyst, particularly for the reduction of nitriles and for reductive aminations. mdpi.com
Palladium on Carbon (Pd/C): A versatile catalyst often used for various hydrogenation reactions.
Ruthenium (Ru) and Rhodium (Rh) catalysts: These precious metal catalysts often exhibit high activity and selectivity under milder conditions. google.com
The choice of catalyst, solvent, temperature, and hydrogen pressure can be optimized to maximize the yield and purity of the desired amine. mdpi.com
| Precursor | Method | Catalyst | Typical Conditions | Product | Reference |
| 3-Furaldehyde | Reductive Amination | Raney Ni, Pd/C, or Ru/C | H₂, Ammonia, Alcohol Solvent | 1-(3-Furyl)methanamine | acs.orgmdpi.com |
| 3-Furonitrile | Nitrile Reduction | Raney Ni or Rh/Al₂O₃ | H₂, High Pressure, Ammonia (optional) | 1-(3-Furyl)methanamine | mdpi.com |
| 3-Furaldehyde Oxime | Oxime Reduction | Pd/C or Ni | H₂, Acidic or Neutral pH | 1-(3-Furyl)methanamine | mdpi.com |
Green Chemistry Approaches to this compound Synthesis
Green chemistry principles aim to design chemical processes that minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. uniroma1.itmatagujricollege.edu.in The synthesis of this compound can be made more sustainable by incorporating these principles.
Catalysis over Stoichiometric Reagents: The use of catalytic hydrogenation is a prime example of a green chemistry approach. matagujricollege.edu.in It replaces older methods that use stoichiometric metal hydride reducing agents (like LiAlH₄), which generate significant amounts of metallic waste that is difficult to dispose of. Catalytic methods have high atom economy and the catalysts can often be recovered and reused. mdpi.com
Safer Solvents and Reaction Conditions: Green synthesis emphasizes the use of environmentally benign solvents. unibo.it Efforts are made to replace hazardous solvents like chlorinated hydrocarbons with greener alternatives such as alcohols (methanol, ethanol), water, or even solvent-free conditions where possible. mdpi.com Reactions are also designed to run at lower temperatures and pressures to reduce energy consumption.
Atom Economy and Waste Prevention: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. matagujricollege.edu.in One-pot reactions, such as direct reductive amination, are preferred over multi-step processes that require isolation and purification of intermediates, as this reduces solvent usage and waste generation. unibo.it
By integrating these green chemistry principles, the synthesis of this compound can be performed in a more sustainable, efficient, and environmentally responsible manner.
Chemical Reactivity and Transformation Studies of 1 3 Furyl Methanamine Hydrochloride
Nucleophilic Substitution Reactions Involving the Amine Moiety
The primary amine functionality in 1-(3-Furyl)methanamine is nucleophilic and readily participates in substitution reactions. These reactions typically require prior neutralization of the hydrochloride salt with a base to generate the free amine, 1-(3-furyl)methanamine. The lone pair of electrons on the nitrogen atom can then attack various electrophiles.
N-Alkylation: The amine can be alkylated by reacting it with alkyl halides. This reaction proceeds via a standard SN2 mechanism. However, a significant challenge is controlling the extent of alkylation, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. nih.govnih.gov To favor mono-alkylation, a large excess of the amine relative to the alkylating agent is typically employed. nih.gov Alternatively, reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled route to mono-alkylated products.
N-Acylation: 1-(3-Furyl)methanamine readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form stable amide derivatives. This reaction is generally high-yielding and proceeds under mild conditions. The resulting amides are important intermediates in organic synthesis and can serve as protecting groups for the amine.
A representative scheme for these nucleophilic substitution reactions is shown below:
Scheme 1: N-Alkylation and N-Acylation of 1-(3-Furyl)methanamine.
Oxidation Reactions and Imine Formation
The oxidation of 1-(3-Furyl)methanamine can occur at either the amine moiety or the furan (B31954) ring. Oxidation of the primary amine leads to the formation of an imine. This transformation can be achieved using various oxidizing agents. A common method involves the use of manganese dioxide (MnO₂) for the oxidation of benzylic and allylic amines. mdma.ch Given the structural similarity, this method is expected to be applicable to 1-(3-furyl)methanamine.
The formation of imines is often reversible and sensitive to hydrolysis. libretexts.org Therefore, the in situ formation of the imine followed by immediate reaction with a nucleophile is a common synthetic strategy. Imines are valuable intermediates in the synthesis of more complex nitrogen-containing compounds. organic-chemistry.org
The furan ring itself is also susceptible to oxidation, which can lead to ring-opening products such as maleic acid derivatives, especially under strong oxidizing conditions. nih.gov
| Reactant | Oxidizing Agent | Product | Notes |
| Primary Amine | Manganese Dioxide (MnO₂) | Imine | Effective for benzylic and allylic amines. |
| Primary Amine | Atmospheric Oxygen | Imine | Green and sustainable method, often requires a catalyst. rsc.org |
| Furan Derivative | Hydrogen Peroxide/TS-1 | Maleic Acid | Ring-opening oxidation. nih.gov |
Interactive Data Table: Oxidation Reactions This table summarizes common oxidation reactions relevant to the moieties in 1-(3-Furyl)methanamine hydrochloride.
Cross-Coupling Reactions of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling of this compound can be challenging due to potential catalyst inhibition by the amine, related transformations have been well-documented.
One approach involves the use of a protected form of the amine. For instance, the Suzuki-Miyaura cross-coupling of Boc-protected aminomethyltrifluoroborates with aryl halides has been successfully demonstrated. acs.org This methodology could be adapted to a derivative of 1-(3-Furyl)methanamine.
Alternatively, the furan ring can be the site of cross-coupling. The Buchwald-Hartwig amination, which couples an amine with an aryl halide, can be envisioned to synthesize derivatives of 1-(3-Furyl)methanamine. For example, the reaction of a 3-halofuran with an appropriate amine under palladium catalysis would yield a substituted 3-aminofuran. acs.orgnih.gov The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. nih.gov
| Coupling Partners | Reaction Name | Catalyst/Ligand System | Product Type |
| Aryl Halide + Amine | Buchwald-Hartwig Amination | Pd(dba)₂ / BINAP | Aryl Amine |
| Aryl Halide + Organoboron Reagent | Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Biaryl |
| 3-Halofuran + Primary Amine | Buchwald-Hartwig Amination | RuPhos or BrettPhos Precatalysts | N-substituted-3-aminofuran |
Interactive Data Table: Cross-Coupling Reactions This table outlines relevant cross-coupling reactions for the synthesis of derivatives related to 1-(3-Furyl)methanamine.
Dehydrohalogenation Pathways
Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate. wikipedia.org In the context of this compound, the term "dehydrohalogenation" most accurately refers to the removal of HCl to generate the free amine, 1-(3-furyl)methanamine. This is a simple acid-base reaction, typically achieved by treatment with a base such as sodium hydroxide (B78521) or an amine base like triethylamine.
While not a dehydrohalogenation in the traditional sense of forming a double bond, this initial deprotonation is a critical first step for many of the reactions involving the nucleophilic amine. The mechanism involves the abstraction of the proton from the ammonium ion by the base.
The hydrochloride salt itself can influence the reactivity in certain contexts. For instance, in some elimination reactions, the nature of the leaving group and the counter-ion can affect the reaction pathway and product distribution. libretexts.org
Other Key Organic Transformations
The unique structure of 1-(3-Furyl)methanamine allows for its participation in several other important organic reactions, leading to the formation of complex heterocyclic systems.
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline derivative. wikipedia.orgnih.gov While 1-(3-Furyl)methanamine is not a β-arylethylamine, analogous cyclizations involving the electron-rich furan ring are conceivable. For instance, reaction with an appropriate aldehyde could lead to the formation of a furo-annulated piperidine (B6355638) system. The reaction typically proceeds via the formation of an iminium ion, which then undergoes intramolecular electrophilic attack by the furan ring. wikipedia.org
Mannich Reaction: The Mannich reaction is a three-component condensation of an active hydrogen compound, an aldehyde (like formaldehyde), and a primary or secondary amine. wikipedia.org 1-(3-Furyl)methanamine can serve as the amine component in this reaction. When reacted with formaldehyde (B43269) and a compound containing an acidic proton (e.g., a ketone, alkyne, or another electron-rich heterocycle), it can lead to the formation of a "Mannich base," which are versatile synthetic intermediates. nih.gov
These reactions highlight the potential of this compound as a building block in the synthesis of diverse and complex molecular architectures.
Derivatization Strategies and Functionalization of 1 3 Furyl Methanamine Hydrochloride
Introduction of Chromophores and Fluorophores for Analytical Enhancement
The introduction of chromophoric and fluorophoric moieties to 1-(3-Furyl)methanamine hydrochloride is a primary strategy to improve its detection and quantification in analytical methods such as UV-Vis spectroscopy and fluorescence-based assays. The primary amine group of the molecule serves as a convenient site for such derivatization reactions.
A common approach involves the reaction of the amine with reagents that contain a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group). This chemical tagging enhances the molar absorptivity or induces fluorescence, thereby significantly lowering the limits of detection.
Table 1: Examples of Chromophoric and Fluorophoric Derivatizing Reagents for Amines
| Reagent Class | Specific Example | Reactive Group | Resulting Linkage | Analytical Advantage |
| Isothiocyanates | Dansyl chloride | Sulfonyl chloride | Sulfonamide | High fluorescence quantum yield |
| Isothiocyanates | Fluorescein (B123965) isothiocyanate (FITC) | Isothiocyanate | Thiourea (B124793) | Intense green fluorescence |
| Acyl Halides | 4-Nitrobenzoyl chloride | Acyl chloride | Amide | Strong UV absorption |
| Anhydrides | Naphthalene-2,3-dicarboxaldehyde (NDA) | Aldehyde (with cyanide) | Cyanoisoindole | Highly fluorescent derivative |
The reaction with dansyl chloride, for instance, results in a highly fluorescent sulfonamide derivative, which can be readily detected at low concentrations. Similarly, FITC reacts to form a stable thiourea linkage, imparting the strong fluorescence properties of the fluorescein molecule to the target amine. For absorbance-based detection, reagents like 4-nitrobenzoyl chloride can be employed to introduce a nitroaromatic chromophore.
Functionalization via Alkyl Halides and Acyl Chlorides
Functionalization of this compound with alkyl halides and acyl chlorides can be used to modify the molecule's properties or to build more complex structures. These reactions primarily target the nucleophilic primary amine.
Alkylation with Alkyl Halides: The primary amine can undergo N-alkylation with alkyl halides. This reaction can be controlled to yield secondary or tertiary amines. The direct functionalization of C–H bonds in N-heterocycles using alkyl halides has also been explored, often proceeding through radical intermediates. kaust.edu.sa While challenging due to the relatively low reduction potential of alkyl halides, methods involving halogen-atom transfer (XAT) agents under mild conditions have been developed. kaust.edu.sa
Acylation with Acyl Chlorides: Acyl chlorides react readily with the primary amine of this compound to form stable amide bonds. This reaction is often used to introduce a wide variety of functional groups. For instance, acylation can be employed to enhance the signal response in mass spectrometry by increasing the proton affinity and hydrophobicity of the analyte. nih.gov This approach has been shown to improve sensitivity by over 75-fold in some cases. nih.gov
Table 2: Functionalization Reactions with Alkyl Halides and Acyl Chlorides
| Reagent Type | General Structure | Reaction Product | Key Features of Reaction |
| Alkyl Halide | R-X (X = I, Br, Cl) | Secondary or Tertiary Amine | Can be controlled to achieve mono- or di-alkylation. May require a base to neutralize the resulting hydrohalic acid. |
| Acyl Chloride | R-COCl | Amide | Generally a high-yielding and rapid reaction. Often performed in the presence of a non-nucleophilic base. |
Chiral Derivatization Reagents for Enantiomeric Purity Analysis
The enantiomeric purity of 1-(3-Furyl)methanamine is a critical parameter, particularly in pharmaceutical applications. Chiral derivatization involves reacting the racemic amine with an enantiomerically pure reagent to form diastereomers. These diastereomers possess different physicochemical properties and can be separated and quantified using standard chromatographic techniques like HPLC or GC. mdpi.com
Several classes of chiral derivatizing agents (CDAs) are available for this purpose. The choice of reagent depends on the analytical technique to be used.
For HPLC and LC-MS Analysis: Reagents such as o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol (e.g., N-acetyl-L-cysteine) are commonly used to form fluorescent diastereomeric isoindoles. researchgate.net Other notable reagents include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) and its analogs.
For GC Analysis: For volatile derivatives suitable for gas chromatography, a two-step derivatization is often employed. sigmaaldrich.com This typically involves esterification of any carboxylic acid groups (not present in the title compound) followed by acylation of the amine group with a chiral acyl chloride, such as (+)- or (-)-menthyl chloroformate.
For NMR Analysis: The formation of diastereomeric complexes can also be analyzed by NMR spectroscopy. bath.ac.uk Chiral solvating agents or the formation of covalent diastereomers can lead to distinguishable signals for the different enantiomers in the NMR spectrum. bath.ac.uk
Table 3: Common Chiral Derivatizing Agents for Primary Amines
| Derivatizing Agent | Resulting Diastereomer | Analytical Method | Reference |
| o-Phthalaldehyde (OPA) / N-acetyl-L-cysteine | Diastereomeric isoindoles | HPLC-Fluorescence | researchgate.net |
| Marfey's Reagent (and analogs) | Diastereomeric L-Ala-amido derivatives | HPLC-UV | nih.gov |
| (+)- or (-)-Menthyl chloroformate | Diastereomeric carbamates | GC-FID/MS | sigmaaldrich.com |
| N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC) | Diastereomeric amides | LC-MS | nih.gov |
Simultaneous Derivatization of Multiple Functional Groups
In some analytical workflows, it is advantageous to derivatize multiple functional groups in a single or sequential process. nih.gov For a molecule like this compound, this could involve reactions targeting both the primary amine and the furan (B31954) ring.
While the primary amine is the more reactive site for many derivatization reactions, the furan ring can also be functionalized, although this often requires different reaction conditions. For example, electrophilic substitution reactions can occur on the furan ring, typically at the 5-position.
A sequential derivatization strategy could involve first acylating the amine group to form a stable amide. This can be followed by a reaction aimed at the furan ring, such as a Vilsmeier-Haack formylation or a Friedel-Crafts acylation, to introduce another functional group. Such a strategy allows for the creation of more complex and highly functionalized derivatives. Research has shown that a sequential two-stage tagging scheme can be developed to label amine, hydroxyl, and carboxylate groups in a single analysis, enhancing signal response and allowing for the detection of diverse groups of metabolites. nih.gov
Role of 1 3 Furyl Methanamine Hydrochloride in Heterocyclic Compound Synthesis
As a Versatile Building Block for Functionalized Amines
The chemical structure of 1-(3-furyl)methanamine hydrochloride makes it a versatile building block in the field of organic and medicinal chemistry. lookchem.com The primary amine group serves as a reactive handle for a wide array of chemical transformations, allowing for the straightforward introduction of the furyl moiety into larger molecules. This reactivity is fundamental to its role in producing other functionalized amines. lookchem.com
Chemical suppliers categorize primary amines as essential building blocks for creating diverse chemical libraries and synthesizing novel compounds. enamine.netenamine.net The amine functional group can undergo numerous reactions, including N-alkylation, N-acylation, and reductive amination, to yield a variety of secondary and tertiary amines, as well as amides. These reactions are crucial for systematically modifying molecular structures to explore structure-activity relationships in drug discovery. The furan (B31954) ring itself is an electron-rich heterocycle, which influences the reactivity of the adjacent amine and can participate in its own set of reactions. numberanalytics.com
Precursor in the Synthesis of Diverse Heterocycles
This compound is a key precursor for synthesizing a broad spectrum of heterocyclic compounds. lookchem.com The presence of both a nucleophilic amine and a furan ring within the same molecule provides multiple pathways for cyclization reactions.
The amine group can react with various electrophilic partners to construct new heterocyclic rings. For instance, reaction with β-ketoesters or their equivalents can lead to the formation of substituted pyridinones or other nitrogen-containing heterocycles. Similarly, multi-component reactions, such as those involving 1,3-diketones and other components, can be employed to build complex heterocyclic systems like meta-hetarylanilines in a single step. beilstein-journals.org
The furan nucleus itself can undergo reactions that lead to new heterocyclic systems. numberanalytics.com While the furan ring is aromatic, it can behave as a diene in Diels-Alder reactions, providing a pathway to bicyclic adducts. numberanalytics.com Furthermore, the furan ring can be a substrate in reactions that ultimately transform it into a different heterocycle. For example, under specific acidic conditions, furans can undergo ring-opening to form 1,4-dicarbonyl compounds, which can then be cyclized with nitrogen sources (like hydrazine (B178648) or ammonia (B1221849) derivatives) to generate pyridazines or pyrroles. iust.ac.irstackexchange.com The synthesis of furan-3(2H)-imine scaffolds through the reaction of α,β-unsaturated ketones with anilines highlights a method where an amine addition is followed by intramolecular cyclization to form a new furan-based heterocycle. nih.gov
Applications in the Preparation of Fused-Ring Systems
The strategic placement of reactive functional groups in 1-(3-furyl)methanamine allows for its potential application in the synthesis of fused-ring systems. These syntheses often rely on intramolecular reactions where different parts of the molecule react to form a new ring fused to the original furan.
One plausible strategy involves the initial functionalization of the amine group. For example, acylation of the amine with a reagent that also contains a suitable group for cyclization onto the furan ring can set the stage for an intramolecular electrophilic substitution. The furan ring is susceptible to electrophilic attack, typically at the C2 or C5 positions. numberanalytics.com A carefully designed side chain attached to the amine could be induced to cyclize onto the furan ring, creating a fused bicyclic system.
Another approach could utilize the furan ring as a diene in an intramolecular Diels-Alder reaction. By attaching a dienophile-containing chain to the amine nitrogen, a subsequent thermal or Lewis acid-catalyzed cycloaddition could generate a complex, fused-ring structure. While specific examples involving this compound are not prevalent in the reviewed literature, the synthesis of fused-ring systems from other heterocyclic precursors is well-established, such as the construction of fused bicyclic aziridines or the use of ortho-quinone methides in Diels-Alder reactions to form fused flavonoids. nih.govrsc.orgthieme.de These methodologies provide a framework for how 1-(3-furyl)methanamine could be similarly employed.
Integration into Complex Organic Molecules
As a reagent in organic synthesis, this compound facilitates the creation of complex organic molecules. lookchem.com Its bifunctional nature—a nucleophilic amine and an aromatic furan ring—allows it to be incorporated into larger molecular architectures through various synthetic strategies.
One notable application is in the synthesis of bio-based polymers. For example, furan-based diamines, structurally related to 1-(3-furyl)methanamine, have been used to prepare bio-based polyimides. mdpi.com In these processes, the furan diamine is reacted with dianhydrides to form the polymer backbone, demonstrating how the furan moiety can be integrated into advanced materials. mdpi.com
Furthermore, the molecule can be used in multi-component reactions to rapidly build molecular complexity. A three-component reaction involving a heterocycle-substituted 1,3-diketone, an amine, and another component can yield highly substituted anilines or other complex structures in a single pot. beilstein-journals.org The ability to introduce the furan-3-ylmethyl group in such a convergent manner is highly valuable in synthetic campaigns aimed at producing novel bioactive compounds or functional materials. The development of methods to synthesize functionalized furans, such as via intramolecular Wittig reactions or Pummerer-type rearrangements, further expands the toolkit for incorporating this structural motif into larger, more intricate molecules. organic-chemistry.orgnih.gov
Applications of 1 3 Furyl Methanamine Hydrochloride in Medicinal Chemistry and Drug Discovery
Design and Synthesis of Novel Compounds with Potential Biological Activities
The 1-(3-furyl)methanamine moiety serves as a foundational structure in the creation of more complex molecules with targeted biological functions. Medicinal chemists utilize the furan (B31954) ring and its amine substituent as a starting point for synthesizing novel derivatives. For instance, the furan heterocycle has been incorporated into coumarin analogs, which are recognized for a wide spectrum of biological activities, including anticoagulant, antibacterial, and anticancer properties. ias.ac.in The synthesis of 3-furyl coumarin derivatives has been achieved through efficient one-pot, four-component reactions, demonstrating the feasibility of using furan-based precursors to generate structurally diverse and biologically relevant compounds. ias.ac.in
Similarly, the synthesis of novel 2-methyl-3-furyl sulfide derivatives has been explored to create compounds with significant antimicrobial activity. nih.gov These synthetic strategies often involve reactions that modify the furan core or the substituents attached to it, leading to a library of new chemical entities. The primary amine of 1-(3-furyl)methanamine is a key functional group that can readily participate in reactions such as condensation with aldehydes or ketones to form Schiff bases, or acylation to form amides, paving the way for a multitude of derivatives. mdpi.com The general synthetic route for creating hydrochloride salts of such amine-containing compounds involves dissolving the free base in a suitable solvent like methanol, followed by acidification to a pH of 1-2 with methanolic HCl, and subsequent isolation of the salt.
Exploration of Specific Biological Pathways and Receptors Targeting
The furan nucleus is a key component of compounds designed to interact with specific biological pathways and receptors. Research has shown that furan derivatives can exert regulatory effects on cellular activities by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-ɣ) pathways. nih.gov
In the context of anticancer research, furan-containing compounds have been designed to target specific molecular machinery within cancer cells. For example, novel chalcone derivatives incorporating a 3-(furan-2-yl)pyrazolyl structure were evaluated for their effects on gene expression in cancer cell lines. nih.gov In treated lung cancer cells, a significant increase in the expression of the AMY2A and FOXG1 genes was observed compared to negative controls. nih.gov Similarly, in liver cancer cells, the expression of the PKM and PSPH genes was significantly improved in negative samples compared to those treated with the furan-containing compound. nih.gov This demonstrates the ability of such compounds to interact with and modulate specific genetic pathways. Furthermore, the design of inhibitors for specific enzymes, such as Indoleamine 2,3-dioxygenase (IDO1), a heme-containing enzyme involved in tryptophan metabolism, represents a key strategy in cancer therapy. nih.gov The development of novel indazole derivatives as IDO1 inhibitors highlights the approach of targeting specific enzymes to achieve a therapeutic effect, a principle applicable to compounds derived from the 1-(3-furyl)methanamine scaffold. nih.gov
Development of Therapeutic Agents Based on 1-(3-Furyl)methanamine Hydrochloride Scaffold
The 1-(3-furyl)methanamine scaffold is an attractive starting point for the development of new therapeutic agents due to the established biological activity of the furan ring. nih.gov The furan ring is found in various pharmaceutical products, and its derivatives are known to be biologically active. nih.gov For example, furfurylamine (B118560), a related compound, is an intermediate in the synthesis of the diuretic furosemide. nih.gov
The development process involves synthesizing a series of derivatives from the parent scaffold and evaluating their biological activities. This approach has been successful in identifying compounds with potential as antimicrobial and anticancer agents. The synthesis of 2-methyl-3-furyl sulfide derivatives led to the discovery of compounds with potent antimicrobial properties against various foodborne pathogens. nih.gov In anticancer research, the furan scaffold has been incorporated into novel structures that exhibit significant cytotoxicity against cancer cell lines. Furanopyridinone derivatives, for instance, have shown potent activity against esophageal cancer cells. mdpi.com The strategy involves using the core scaffold as a foundation and adding or modifying functional groups to optimize interaction with a specific biological target, thereby enhancing therapeutic efficacy.
Role in Antimicrobial and Anti-Inflammatory Agent Development
The furan scaffold is integral to the development of new antimicrobial and anti-inflammatory agents. Furan derivatives have demonstrated a wide spectrum of biological activities, including significant antimicrobial and anti-inflammatory effects. nih.gov These compounds can be isolated from natural sources or synthesized in the laboratory. nih.gov
In a study focused on developing novel preservatives, a series of 2-methyl-3-furyl sulfide derivatives were synthesized and tested against a panel of foodborne bacteria and fungi. nih.gov Several of these compounds exhibited antimicrobial activity better than that of control agents like penicillin and amphotericin B, making them promising candidates for food preservation. nih.gov The antimicrobial action of furan derivatives can involve the selective inhibition of microbial growth and the modification of essential enzymes. nih.gov
Beyond antimicrobial applications, related heterocyclic structures have also been explored for anti-inflammatory properties. For instance, novel adamantane derivatives incorporating 1,2,4-triazole rings have been synthesized and shown to possess both antimicrobial and anti-inflammatory activities. mdpi.comnih.gov This dual activity suggests that scaffolds combining different pharmacologically active moieties can lead to the development of agents with a broader therapeutic scope.
| Compound Type | Target Organisms | Observed Effect | Reference |
|---|---|---|---|
| 2-methyl-3-furyl sulfide derivatives | E. coli, B. subtilis, S. aureus, P. italicum, A. niger | Potent antimicrobial activity, in some cases superior to penicillin and amphotericin B. | nih.gov |
| Halogenated furanones (from marine algae) | E. coli | Inhibition of swarming and biofilm formation without affecting growth. | nih.gov |
| 5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles | Gram-positive and Gram-negative bacteria, Fungi (Candida spp.) | Promising antimicrobial activity. | mdpi.com |
Contributions to Anticancer Drug Research
The furan moiety is a key structural component in the design of novel anticancer agents. Researchers have successfully synthesized and evaluated various furan-containing compounds for their cytotoxic effects against human cancer cell lines.
One study detailed the synthesis of novel 3-(furan-2-yl)pyrazolyl hybrid chalcones and tested their in vitro anticancer activity. nih.gov A lead compound from this series, compound 7g, demonstrated significant potency against lung carcinoma (A549) and human hepatocellular carcinoma (HepG2) cell lines. nih.gov The research also delved into the molecular mechanism, showing that the compound could induce significant DNA damage in treated lung cancer cells. nih.gov
In another line of research, a series of novel furanopyridinone derivatives were synthesized and evaluated as cytotoxic agents against esophageal cancer. mdpi.com One particular compound, 4c, was identified as highly potent, inhibiting 99% of KYSE70 and KYSE150 cell growth at a concentration of 20 µg/mL after 48 hours. mdpi.com Furthermore, research into 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivatives, which share the methanamine functional group, showed significant anticancer potential against human glioma cell lines. researchgate.net These studies underscore the value of the furan ring and related structures as scaffolds for the development of new chemotherapeutic agents.
| Compound Series | Cell Line | Activity Metric (IC50) | Reference |
|---|---|---|---|
| 3-(furan-2-yl)pyrazolyl hybrid chalcone (7g) | A549 (Lung Carcinoma) | 27.7 µg/ml | nih.gov |
| 3-(furan-2-yl)pyrazolyl hybrid chalcone (7g) | HepG2 (Hepatocellular Carcinoma) | 26.6 µg/ml | nih.gov |
| Furanopyridinone derivative (4c) | KYSE70 / KYSE150 (Esophageal Cancer) | 0.655 µg/mL (at 24h) | mdpi.com |
| 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivative (15) | U87 MG (Human Glioma) | 18.50 µM | researchgate.net |
Enzyme Inhibition Studies and Therapeutic Potential
Enzyme inhibition is a cornerstone of pharmaceutical research, leading to the discovery of drugs for a wide range of diseases. mdpi.com The 1-(3-furyl)methanamine scaffold can be used to design inhibitors that target specific enzymes. The therapeutic potential of such inhibitors is vast, spanning from treating metabolic disorders to combating cancer.
A key strategy in modern drug design is the structure-based identification of potent and selective enzyme inhibitors. nih.gov For example, in the development of human carbonic anhydrase III (hCA III) inhibitors, a structure-based design approach was used to create compounds that could selectively bind to the enzyme's active site, bypassing features that hinder the binding of other inhibitors. nih.gov This highlights the importance of understanding the three-dimensional structure of the target enzyme to design effective inhibitors.
The inhibition mechanism can vary, with compounds acting as reversible, irreversible, competitive, or non-competitive inhibitors. mdpi.comnih.gov Kinetic studies are crucial for determining the mode of inhibition. For instance, Lineweaver-Burk plot analysis can reveal whether an inhibitor is competitive, where it competes with the substrate for the same binding site. mdpi.com In cancer therapy, inhibiting enzymes like Indoleamine 2,3-dioxygenase (IDO1) has become a promising strategy to reactivate the body's anticancer immune response. nih.gov The design of novel compounds based on scaffolds like 1-(3-furyl)methanamine could lead to potent and selective inhibitors for enzymes implicated in various diseases.
No Catalytic Applications Found for this compound in Specified Reactions
Despite a comprehensive review of scientific literature, no specific research or documented applications have been identified for this compound or its derivatives in the fields of transition metal catalysis, hydroboration, dehydrogenative coupling, hydrogenation, amidation, or acylation as outlined.
Extensive searches of chemical databases and scholarly articles did not yield any studies detailing the use of this compound as a ligand or catalyst in the requested chemical transformations. The current body of scientific knowledge appears to be focused on other aspects of furan chemistry and catalysis, without specifically implicating this particular compound in the specified catalytic roles.
Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables on the "Catalytic Applications of this compound and Its Derivatives" as per the requested outline. The topics listed below, which were the focus of the inquiry, have no direct research associated with the specified compound:
Catalytic Applications of 1 3 Furyl Methanamine Hydrochloride and Its Derivatives
Environmental Catalysis Perspectives
While furan-containing compounds, in general, are a subject of interest in catalysis, the specific derivative 1-(3-Furyl)methanamine hydrochloride has not been reported in the context of these applications.
Advanced Characterization and Structural Elucidation Techniques for 1 3 Furyl Methanamine Hydrochloride
Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise covalent structure of organic molecules in solution. For 1-(3-Furyl)methanamine hydrochloride, both ¹H NMR and ¹³C NMR would be employed to confirm the connectivity of all atoms.
Research Findings: While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the known structure. The protonated amine group (NH₃⁺) significantly influences the electronic environment of adjacent protons. In solid-state NMR studies of similar hydrochloride salts of active pharmaceutical ingredients, the technique has proven effective for determining structure, short-range interactions, and the dynamics of solids. nih.gov Such an analysis, often combined with quantum-chemical calculations, allows for the complete assignment of all ¹³C and most ¹H signals. nih.gov
¹H NMR Spectroscopy: The proton spectrum would confirm the presence of all non-exchangeable protons and their neighboring environments. Key signals would include those for the furan (B31954) ring protons, the methylene (B1212753) (-CH₂-) protons, and the ammonium (B1175870) (-NH₃⁺) protons. The furan protons would appear in the aromatic region, with distinct shifts due to their positions relative to the oxygen atom and the aminomethyl substituent. The methylene protons, being adjacent to the electron-withdrawing ammonium group, would appear as a singlet or a multiplet at a downfield position compared to a neutral amine.
¹³C NMR Spectroscopy: The carbon spectrum provides a count of the unique carbon atoms in the molecule. For this compound, five distinct signals would be expected: three for the furan ring carbons and one for the methylene carbon. The position of these signals confirms the carbon skeleton of the molecule.
Expected ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Nucleus | Expected Chemical Shift (ppm) | Rationale |
| Furan Ring Protons | ¹H | 6.0 - 8.0 | Located in the aromatic region, with specific shifts determined by proximity to the oxygen and substituent. |
| Methylene Protons (-CH₂-) | ¹H | ~3.5 - 4.5 | Alpha to a protonated amine group, leading to a downfield shift. |
| Ammonium Protons (-NH₃⁺) | ¹H | ~8.0 - 9.0 | Highly deshielded protons of the salt; signal may be broad and exchangeable. |
| Furan Ring Carbons | ¹³C | 100 - 150 | Typical range for sp² hybridized carbons in a heteroaromatic system. |
| Methylene Carbon (-CH₂-) | ¹³C | ~35 - 45 | Aliphatic carbon shifted downfield by the adjacent nitrogen atom. |
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is an essential technique for confirming the molecular weight of a compound and assessing its purity. It provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules.
Research Findings: The molecular weight of this compound is 133.58 g/mol . biosynth.comlookchem.com In a typical mass spectrometry experiment, the compound would be analyzed for its free base, 1-(3-furyl)methanamine, which has a molecular weight of 97.12 g/mol . nih.gov The analysis would be expected to show a prominent molecular ion peak (M⁺) corresponding to this mass.
Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the C-C bond between the furan ring and the methylene group, or the loss of the aminomethyl group. For the related isomer, 2-furanmethanamine, the mass spectrum shows characteristic peaks that correspond to the fragmentation of the molecule, providing a template for what might be expected. nist.gov
Expected Mass Spectrometry Data
| Ion | m/z (Expected) | Description |
| [M]⁺ (free base) | 97.1 | Molecular ion of 1-(3-furyl)methanamine. |
| [M-NH₂]⁺ | 81.1 | Loss of the amino group. |
| [C₄H₃O]⁺ (furyl cation) | 67.1 | Fragmentation leading to the furan ring cation. |
| [CH₂NH₂]⁺ | 30.0 | Iminium ion from cleavage of the benzylic C-C bond. |
X-ray Crystallography for Absolute Configuration and Spatial Arrangement
Research Findings: While a public crystal structure for this compound is not currently available, the technique would provide definitive proof of its structure in the solid state. For other crystalline hydrochloride salts, X-ray diffraction analysis reveals critical data such as the crystal system, space group, and unit cell dimensions. nih.govmdpi.com This information is crucial for understanding the physical properties of the solid material. The analysis would also confirm the ionic interaction between the protonated amine and the chloride anion.
Typical Parameters from X-ray Crystallographic Analysis
| Parameter | Description | Example Value |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, triclinic). mdpi.com | Monoclinic |
| Space Group | The specific symmetry group of the crystal. mdpi.com | P2₁/c |
| a, b, c (Å) | The dimensions of the unit cell edges. | a = 5.9 Å, b = 10.9 Å, c = 14.8 Å |
| α, β, γ (°) | The angles between the unit cell axes. | α = 100.5°, β = 98.6°, γ = 103.8° |
| V (ų) | The volume of the unit cell. | 900.1 ų |
| Z | The number of molecules in the unit cell. | 4 |
Note: Example values are illustrative based on published data for similar organic molecules and are not actual data for this compound. mdpi.com
Advanced Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.
Research Findings: The vibrational spectrum of this compound would exhibit characteristic bands corresponding to its key functional groups. The presence of the ammonium salt is typically confirmed by broad absorption bands in the 2800-3200 cm⁻¹ region, corresponding to N-H stretching vibrations. The furan ring would show characteristic C-H, C=C, and C-O-C stretching vibrations.
Expected Vibrational Spectroscopy Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ammonium (-NH₃⁺) | N-H Stretch | 2800 - 3200 (broad) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H (-CH₂-) | C-H Stretch | 2850 - 2960 |
| Furan Ring | C=C Stretch | 1500 - 1600 |
| Furan Ring | C-O-C Stretch | 1000 - 1300 |
Chromatographic Methods with Derivatization for Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for separating and quantifying this compound and assessing its purity.
Research Findings: Primary amines like 1-(3-furyl)methanamine often have poor chromophoric properties, making them difficult to detect using standard UV detectors in HPLC. scienceopen.com To overcome this, pre-column or post-column derivatization is a common strategy. scienceopen.com This process involves reacting the amine with a reagent to attach a tag that is highly responsive to UV or fluorescence detectors, thereby increasing the sensitivity and selectivity of the analysis. researchgate.netresearchgate.net
For GC analysis, derivatization is used to decrease the polarity of the amine and make it more volatile, allowing it to pass through the GC column. scienceopen.com Common derivatization approaches for amines include acylation and silylation. scienceopen.com
Common Derivatization Reagents for Amine Analysis
| Derivatizing Reagent | Abbreviation | Typical Use | Detection Method |
| Dansyl Chloride | --- | Pre-column derivatization for HPLC. | Fluorescence/UV |
| Dabsyl Chloride | --- | Pre-column derivatization for HPLC. | UV-Visible |
| Benzoyl Chloride | --- | Pre-column derivatization for HPLC. researchgate.net | UV |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Pre-column derivatization for HPLC. scienceopen.com | Fluorescence |
| 4-chloro-7-nitrobenzofurazane | NBD-Cl | Pre-column derivatization for HPLC. mdpi.com | Fluorescence |
Theoretical and Computational Studies on 1 3 Furyl Methanamine Hydrochloride
Quantum Mechanical Investigations of Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic makeup and reactive nature of 1-(3-Furyl)methanamine hydrochloride. These studies delve into the distribution of electrons within the molecule, delineating regions of high or low electron density, which are crucial for predicting its chemical behavior.
Detailed research findings indicate that the reactivity of the molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO signifies the molecule's capacity to accept electrons, highlighting regions prone to nucleophilic attack. For this compound, the furan (B31954) ring's oxygen atom and the amine group's nitrogen atom, with their lone pairs of electrons, significantly influence the HOMO. The LUMO is typically distributed over the aromatic furan ring system.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. Quantum chemical studies provide a quantitative value for this gap, allowing for comparisons with other related compounds and predicting its relative stability. researchgate.net Furthermore, electrostatic potential maps generated from these calculations visualize the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) sites, which are key to understanding intermolecular interactions.
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for accurately predicting a range of molecular properties of this compound. nih.govresearchgate.net DFT calculations are employed to determine the molecule's most stable three-dimensional structure by optimizing its geometry to a minimum energy state. nanobioletters.com
These calculations yield precise data on bond lengths, bond angles, and dihedral (torsional) angles. nanobioletters.com For instance, the C-O and C-C bond lengths within the furan ring, the C-N bond length of the aminomethyl group, and the angles around the central carbon atoms can be determined with high accuracy. These theoretical values serve as a benchmark for comparison with experimental data obtained from techniques like X-ray crystallography.
Beyond structural parameters, DFT is used to calculate electronic properties such as ionization potential, electron affinity, electronegativity, and global hardness. nih.gov These properties provide a comprehensive electronic profile of the molecule, which is essential for predicting its behavior in different chemical environments.
Table 1: Selected Optimized Geometrical Parameters for 1-(3-Furyl)methanamine (Neutral Form) Calculated using DFT (Note: This table is illustrative, based on typical values for similar molecular fragments.)
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations offer a way to observe the motion of a molecule over time, providing a dynamic picture of its behavior. iu.eduresearchgate.net For this compound, MD simulations are crucial for performing a thorough conformational analysis. The molecule is not rigid; the bond between the furan ring and the aminomethyl group allows for rotation, leading to various spatial arrangements or conformers.
MD simulations track the trajectories of atoms by solving Newton's equations of motion, revealing the accessible conformations and the transitions between them. mdpi.com By analyzing these simulations, researchers can construct a potential energy surface that maps the energy of the molecule as a function of its geometry, particularly the key dihedral angles. nanobioletters.com
The results of this analysis identify the lowest-energy conformers, which are the most likely to be present under experimental conditions. Understanding the conformational landscape is vital, as different conformers can exhibit distinct properties and biological activities. The simulations can also model the molecule's interaction with solvent molecules, providing insight into its behavior in solution. nih.gov
Theoretical Spectroscopy for Prediction and Interpretation
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of this compound. Techniques like DFT can be used to calculate the vibrational frequencies corresponding to the molecule's infrared (IR) and Raman spectra, as well as the chemical shifts observed in nuclear magnetic resonance (NMR) spectroscopy. nanobioletters.comnih.gov
The theoretical prediction of an IR spectrum involves calculating the vibrational modes of the optimized molecular structure. Each calculated frequency can be animated to visualize the specific atomic motions (stretching, bending, etc.), which allows for unambiguous assignment of the absorption bands in an experimental spectrum. nih.gov This is particularly useful for complex molecules where spectral overlap can make interpretation difficult.
Similarly, NMR chemical shifts (for ¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov By comparing the calculated shifts with experimental data, a detailed structural elucidation can be achieved. Discrepancies between theoretical and experimental spectra can also point to specific intermolecular interactions, such as hydrogen bonding, that may be present in the experimental sample.
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (Note: Experimental values are hypothetical for illustrative purposes.)
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry provides powerful tools to elucidate the detailed step-by-step mechanisms of chemical reactions involving this compound. researchgate.net By mapping the reaction pathway, these studies can identify transition states, intermediates, and determine the activation energies associated with each step. montclair.edu
For example, the mechanism of a potential synthesis route or a metabolic transformation can be investigated. This involves calculating the Gibbs free energy of the reactants, products, and all intervening structures along the reaction coordinate. The transition state is the highest energy point on this path, and its structure provides a snapshot of the bond-breaking and bond-forming processes.
The calculated activation energy (the energy difference between the reactants and the transition state) is directly related to the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. researchgate.net This knowledge is invaluable for optimizing reaction conditions in synthetic chemistry or for understanding the biochemical transformations the molecule might undergo. nih.gov
Biological Activity Research and Drug Target Interaction Prediction of 1 3 Furyl Methanamine Hydrochloride
In Vitro and In Vivo Biological Screening Methodologies
The biological activities of furan (B31954) derivatives are assessed through a variety of in vitro and in vivo screening methods to determine their therapeutic potential. These investigations are crucial for identifying lead compounds for further development. ijabbr.com
In Vitro Screening:
Antimicrobial Activity: The antimicrobial properties of furan derivatives are commonly evaluated using methods like the disc diffusion method to determine zones of inhibition against various bacterial and fungal strains. researchgate.net For instance, studies have tested novel aryl furan derivatives against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Proteus vulgaris) bacteria to establish their spectrum of action. ijabbr.comresearchgate.net
Anti-inflammatory and Anti-arthritic Activity: In vitro anti-inflammatory potential is often assessed by measuring the inhibition of albumin denaturation, as protein denaturation is a key factor in inflammation. mdpi.com Another common method is the antitryptic activity (ATA) assay, which is relevant to anti-arthritic potential because leukocyte proteinases play a role in tissue damage during inflammatory reactions. mdpi.com
Antioxidant Activity: The ability of furan compounds to scavenge free radicals is evaluated through assays such as hydrogen peroxide scavenging activity (HPSA) and metal-chelating activity on ferrous ions. mdpi.com
Cytotoxic Activity: To assess anticancer potential, the cytotoxic effects of furan derivatives are tested against various cancer cell lines (e.g., MCF-7 for breast cancer) and compared against normal cell lines (e.g., MCF-10A) to determine selectivity. nih.gov The MTT cell viability assay is a standard method used for this purpose. nih.gov
In Vivo Screening:
Anti-inflammatory Activity: The rat paw edema method is a standard in vivo model to assess the anti-inflammatory effects of synthesized furan compounds. researchgate.net Additionally, arthritis-induced models in rats have been used to demonstrate the potent anti-inflammatory effects of furan fatty acids, where paw swelling is measured as a primary endpoint. nih.gov
Toxicity Studies: In vivo studies are critical for understanding the organ-specific toxicity of furan derivatives. These studies often involve administering the compound to animal models (e.g., rats, mice) and observing effects on organs like the liver, kidneys, and lungs. nih.gov
Table 1: In Vitro Biological Activity of Selected Furan Hybrid Molecules
| Compound | Inhibition of Albumin Denaturation (IAD) IC₅₀ (µg/mL) | Antitryptic Activity (ATA) IC₅₀ (µg/mL) | Hydrogen Peroxide Scavenging Activity (HPSA) IC₅₀ (µg/mL) |
|---|---|---|---|
| Furan Hybrid H1 | 114.31 | 85.33 | 101.99 |
| Furan Hybrid H2 | 120.51 | 60.10 | 115.11 |
| Furan Hybrid H3 | 150.99 | 81.25 | 77.75 |
| Furan Hybrid H4 | 119.33 | 62.23 | 71.72 |
| Ketoprofen (Standard) | 126.58 | 720.57 | N/A |
| Ibuprofen (Standard) | 81.50 | 650.11 | N/A |
Mechanistic Investigations of Biological Action
Understanding the mechanism of action is vital for optimizing the therapeutic potential and safety of furan derivatives. Research indicates that these compounds can modulate various cellular and signaling pathways. nih.gov
Many furan derivatives exert their biological effects by modifying signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor gamma (PPAR-γ) pathways. nih.gov Their anti-inflammatory effects, for example, can arise from the suppression of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production, as well as the regulation of mRNA expression of inflammatory mediators. nih.gov
For 1-(3-Furyl)methanamine hydrochloride specifically, it has been suggested that the compound may induce acute myocardial infarction in rats. biosynth.com The proposed mechanism involves the induction of oxidative stress and the inhibition of nitric oxide production, which can lead to ischemia injury. biosynth.com
The toxicity of many furan compounds is mediated by metabolic activation. nih.govnumberanalytics.com In vivo and in vitro studies show that cytochrome P-450 enzymes, particularly in target tissues like the liver, metabolize furans into highly reactive, electrophilic metabolites. nih.govnih.gov These reactive intermediates, suspected to be epoxides or aldehydes like cis-2-butene-1,4-dial, can bind covalently to cellular macromolecules, leading to cytotoxicity and cell necrosis. nih.govnih.gov Detoxification can occur through conjugation with glutathione (B108866) (GSH), which forms less reactive, water-soluble conjugates. nih.gov
Computational Prediction of Drug-Target Interactions
Computational methods are increasingly used to predict drug-target interactions (DTIs), which helps to narrow down candidates for experimental screening and elucidate mechanisms of action. nih.govnih.gov These in silico approaches are broadly categorized into docking simulations and ligand-based methods, often enhanced by machine learning. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, usually a protein) to form a stable complex. nih.gov This method is invaluable when the 3D structure of the target protein is known. nih.gov
The process involves:
Preparation of Ligand and Receptor: Obtaining or modeling the 3D structures of the ligand (e.g., this compound) and the target protein.
Defining the Binding Site: Identifying the potential binding pocket on the receptor.
Conformational Sampling: Generating a wide range of possible ligand conformations and orientations within the binding site.
Scoring: Evaluating the "goodness-of-fit" for each pose using a scoring function, which estimates the binding affinity.
Docking studies on benzo[b]furan derivatives, for example, have been used to simulate their interaction with target enzymes, providing insights into structure-activity relationships that guide the synthesis of more potent inhibitors. nih.gov For new compounds, docking can help propose a mechanism of action by identifying the most likely protein targets. nih.gov
Ligand-based methods are employed when the structure of the target is unknown but a set of molecules known to interact with it is available. mdpi.com These methods are founded on the principle that structurally similar molecules are likely to have similar biological activities. mdpi.com
Key ligand-based approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. Physicochemical properties or structural features (descriptors) are correlated with activity. These models can then be used to predict the activity of new, untested compounds. nih.gov
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target. The resulting pharmacophore model serves as a 3D query to screen compound libraries for new potential ligands.
Machine learning (ML) has become a cornerstone of modern DTI prediction, capable of handling large and complex datasets to uncover non-linear relationships. nih.govfrontiersin.org ML models can be trained on known drug-target interactions and chemical/biological data to predict new ones. nih.gov
The general workflow involves:
Data Acquisition: Compiling datasets of known DTIs from databases, along with features describing the drugs (chemical fingerprints, physicochemical properties) and targets (amino acid sequence, structural information). mdpi.comfrontiersin.org
Feature Representation: Converting the raw data into numerical vectors that the ML algorithm can process. biorxiv.org
Model Training: Using a portion of the data (the training set) to train an ML model. Common algorithms include:
Support Vector Machines (SVM): These models find an optimal hyperplane to separate interacting pairs from non-interacting pairs in a high-dimensional feature space. nih.govmdpi.com
Random Forest: An ensemble method that builds multiple decision trees and merges their outputs to improve predictive accuracy and control over-fitting. mdpi.com
Deep Learning: Neural networks with multiple layers (deep neural networks) can automatically learn relevant features from the input data, making them powerful for complex DTI prediction tasks. biorxiv.org
Prediction and Validation: Using the trained model to predict interactions for new drug-target pairs and validating the predictions experimentally. mdpi.com
For a compound like this compound, ML models could be used to screen it against a large panel of potential protein targets to generate hypotheses about its biological function and potential off-target effects. nih.gov
Studies on Adverse Biological Effects and Toxicity Mechanisms
While furan derivatives have therapeutic potential, they can also exhibit toxicity. Furan itself is listed as a possible human carcinogen based on studies in rodents. wikipedia.org The toxicity of furan-containing compounds is often linked to their metabolism. nih.gov
The primary mechanism of furan toxicity involves metabolic activation by cytochrome P-450 enzymes to form reactive metabolites. nih.govnih.gov These electrophilic intermediates can lead to cellular damage by binding to essential macromolecules like proteins and DNA, causing oxidative stress and cell death (necrosis) in target organs such as the liver and kidneys. nih.govnumberanalytics.com The specific organ targeted can vary between different furan derivatives and is influenced by factors like animal species, sex, and age. nih.gov
For this compound, one source indicates it is a halogen compound that may cause severe contact dermatitis. biosynth.com It has also been reported to potentially cause ischemia injury and acute myocardial infarction in rats, possibly through mechanisms involving oxidative stress. biosynth.com The GHS classification for the free base, 1-(3-furyl)methanamine, indicates it is toxic if swallowed and causes serious eye irritation. nih.gov
Table 2: Summary of GHS Hazard Classifications for 1-(3-Furyl)methanamine
| Hazard Class | Hazard Category | Signal Word | Hazard Statement | Source |
|---|---|---|---|---|
| Acute Toxicity, Oral | Category 3 | Danger | Toxic if swallowed | nih.gov |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | Causes serious eye irritation | nih.gov |
Structure-Activity Relationship (SAR) Studies for Biological Modulators
There are no specific structure-activity relationship (SAR) studies available in the reviewed literature that focus on this compound as a biological modulator. SAR studies require a series of related compounds to be synthesized and tested for a specific biological activity to determine how changes in chemical structure affect their potency and efficacy. Without established biological activity for the parent compound, such studies have not been conducted or reported.
General SAR studies on other furan-containing molecules have demonstrated that modifications to the furan ring and its substituents can significantly influence biological outcomes. However, these findings are not directly applicable to this compound without specific experimental data.
Conclusion and Future Research Directions
Summary of Key Findings on 1-(3-Furyl)methanamine Hydrochloride Research
This compound is a distinct chemical entity characterized by a furan (B31954) ring attached to a methanamine group, presented as a hydrochloride salt. lookchem.com Research has primarily established its role as a versatile chemical building block in the realms of organic synthesis and pharmaceutical research. lookchem.com Its structure, combining an aromatic furan heterocycle with a reactive primary amine, makes it a valuable intermediate for constructing more complex molecules. lookchem.com
The principal application highlighted in scientific literature is its use in the synthesis of novel compounds with potential biological activities. lookchem.com Investigators utilize this compound as a starting reagent to create new molecular entities designed to interact with specific biological receptors or pathways, thereby contributing to the discovery of potential new therapeutic agents. lookchem.com One study noted that the compound has been investigated in the context of ischemia injury in rat heart models. biosynth.com
The hydrochloride salt form enhances its stability and solubility, particularly in aqueous media, which is advantageous for various laboratory applications. evitachem.com Its fundamental properties have been well-documented, providing a solid foundation for its use in further research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 131052-43-2 | biosynth.com |
| Molecular Formula | C₅H₇NO·HCl | biosynth.com |
| Molecular Weight | 133.58 g/mol | biosynth.com |
| Synonyms | 3-Furylmethylamine hydrochloride, 3-(Aminomethyl)furan hydrochloride | lookchem.commolport.com |
| Appearance | Typically a solid | sigmaaldrich.com |
| SMILES | C1=COC=C1CN.Cl | biosynth.com |
Emerging Trends and Challenges in Furan Amine Chemistry
The chemistry of furan amines, the broader class to which this compound belongs, is experiencing significant evolution driven by the push for sustainable and bio-based chemical production.
Emerging Trends:
Biomass as a Feedstock: A major trend is the use of lignocellulosic biomass to produce furan compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF). mdpi.comacs.org These platform molecules can be converted into valuable furan amines through catalytic processes such as reductive amination. mdpi.com This shift represents a move away from petroleum-based feedstocks toward renewable resources. researchgate.net
Advanced Materials: Furan amines are gaining attention as monomers for high-performance polymers. For instance, 2,5-bis(aminomethyl)furan (B21128) (BAMF), derived from 5-HMF, is used to synthesize bio-based polyamides. acs.org These materials can exhibit excellent thermal stability and processability, offering sustainable alternatives to conventional plastics. acs.org
Catalytic Innovation: There is extensive research into developing efficient and selective heterogeneous catalysts for furan amine synthesis. mdpi.com Recent efforts focus on novel catalyst designs, including medium-entropy alloys, to overcome kinetic imbalances in tandem reactions and improve the yield of desired amine products. acs.org
Challenges:
Furan Ring Instability: A primary challenge in furan chemistry is the inherent instability of the furan ring, which is susceptible to decomposition in the presence of oxygen, light, and acidic conditions. researchgate.net This instability can complicate synthesis, purification, and long-term storage of furan-containing materials.
Control of Selectivity: The conversion of biomass-derived furans into specific amines is often hampered by competing side reactions, such as hydrogenation of the furan ring, polymerization, and cyclization. mdpi.com Achieving high selectivity for the target amine requires carefully designed catalysts and optimized reaction conditions. mdpi.com
Prospective Research Avenues for this compound Applications
Building on its established role as a chemical intermediate and the broader trends in furan amine chemistry, several prospective research avenues for this compound can be identified.
Medicinal Chemistry and Drug Discovery: The most immediate path forward is the expanded use of this compound as a scaffold in medicinal chemistry. Its structure is suitable for creating libraries of novel compounds for high-throughput screening against a wide array of biological targets. Future research could focus on synthesizing derivatives to target central nervous system disorders, leveraging the known bioactivity of related heterocyclic amines. evitachem.com Its furan moiety can be a key pharmacophoric element in the design of enzyme inhibitors or receptor modulators.
Materials Science and Polymer Chemistry: Inspired by advances with other furan diamines like BAMF, a significant research opportunity lies in exploring this compound as a monomer or a modifying agent in polymer synthesis. acs.org Although it is a monoamine, it could be used to control polymer chain length or to introduce the furan functionality into polymer backbones, potentially conferring unique thermal or mechanical properties. Research into its incorporation into resins, composites, or specialty polymers is a promising, unexplored area.
Agrochemical Development: The structural motifs present in this compound are also found in some agrochemicals. A prospective avenue involves using it as a foundational structure for the synthesis of new herbicides, fungicides, or pesticides. evitachem.com The furan ring can be a bioisostere for other aromatic rings like benzene (B151609) or thiophene, offering a way to modulate biological activity and physicochemical properties.
Advanced Synthesis and Catalysis: Developing more sustainable and efficient synthetic routes to this compound itself is a worthy research goal. This includes exploring biocatalytic methods or improved heterogeneous catalytic systems that start from biomass-derived 3-furoic acid or furfural, aligning with the broader trend of green chemistry in the furan sector. mdpi.com
Q & A
Q. Methodological Workflow :
Synthesis : Introduce substituents via nucleophilic substitution or cross-coupling.
Purification : Use preparative HPLC with C18 columns (MeCN/H2O + 0.1% TFA).
Assays :
- Receptor binding : Competitive displacement of [³H]-LSD in HEK293 cells expressing 5-HT2C.
- MIC determination : Broth microdilution per CLSI guidelines .
What safety protocols are critical when handling this compound?
Basic Research Question
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (GHS H335).
- Spill management : Neutralize with 5% acetic acid and adsorb with vermiculite .
Advanced Consideration : For large-scale synthesis, implement inert-atmosphere Schlenk lines to mitigate oxidative byproducts .
How do computational methods aid in predicting the reactivity of this compound derivatives?
Advanced Research Question
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict nucleophilic sites (e.g., amine lone pair localization).
- MD simulations : Assess binding modes to biological targets (e.g., 5-HT2C receptor docking with AutoDock Vina) .
Validation : Compare computed NMR shifts with experimental data (RMSD < 0.5 ppm confirms accuracy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
